REACTION_CXSMILES
|
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([C:15]([O:17]C)=[O:16])[CH:9]=1)[C:3]([O:5]C)=O.[NH2:19][C:20](N)=[S:21].Cl.C([OH:26])C>>[O:26]=[C:20]1[NH:19][C:3](=[O:5])[CH:2]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([CH:9]=2)[C:15]([OH:17])=[O:16])[S:21]1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CC1=CC(=C(C=C1)F)C(=O)OC
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 11 hours
|
Duration
|
11 h
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
this was concentrated under reduced pressure and water (50 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
ADDITION
|
Details
|
ether (20 ml) and n-hexane (40 ml) were added
|
Type
|
STIRRING
|
Details
|
which was stirred for 10 minutes as it
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solids thus obtained
|
Type
|
DISSOLUTION
|
Details
|
were dissolved into sulforane (10 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the crystals deposited were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)O)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 403 mg | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |